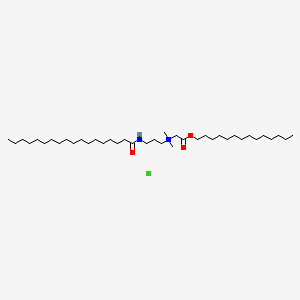
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid
Übersicht
Beschreibung
1-(2-Acetoxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid, also known as AMB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. AMB is a heterocyclic compound that belongs to the benzimidazole family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid varies depending on its application. In medicine, 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties by disrupting the cell membrane of bacteria and fungi. In agriculture, 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid acts as a neurotoxin to insects by disrupting their nervous system.
Biochemische Und Physiologische Effekte
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has been shown to have various biochemical and physiological effects depending on its application. In medicine, 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to have antibacterial and antifungal properties by disrupting the cell membrane of bacteria and fungi. In agriculture, 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid acts as a neurotoxin to insects by disrupting their nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid in lab experiments include its unique chemical structure, which allows for the synthesis of various materials and its potential applications in various fields such as medicine, agriculture, and material science. The limitations of using 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid, including the optimization of its synthesis methods to obtain higher yields and purity, the exploration of its potential applications in medicine, agriculture, and material science, and the development of new materials based on its unique chemical structure. Additionally, further research is needed to understand the mechanism of action of 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid and its potential toxicity in various applications.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of bacterial and fungal infections. In agriculture, 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has been shown to have insecticidal properties and can be used as a pesticide. In material science, 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has been used as a building block for the synthesis of various materials such as polymers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
1-(2-acetyloxyethyl)-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-14-11-7-10(13(17)18)3-4-12(11)15(8)5-6-19-9(2)16/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHWJXUODPWVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCOC(=O)C)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354854 | |
| Record name | 1-[2-(Acetyloxy)ethyl]-2-methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid | |
CAS RN |
282091-90-1 | |
| Record name | 1-[2-(Acetyloxy)ethyl]-2-methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)









